C18-Peg7-nhs

Description

BenchChem offers high-quality C18-Peg7-nhs suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C18-Peg7-nhs including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

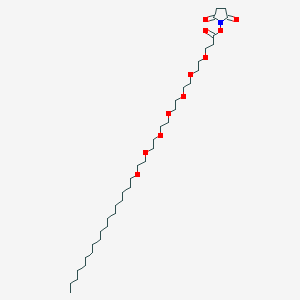

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H69NO11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-42-23-25-44-27-29-46-31-33-48-34-32-47-30-28-45-26-24-43-22-20-37(41)49-38-35(39)18-19-36(38)40/h2-34H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTSQFOZUGBLIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H69NO11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

C18-Peg7-nhs chemical properties and structure

Topic: C18-Peg7-nhs Chemical Properties and Structure Content Type: Technical Deep Dive Audience: Researchers, Scientists, and Drug Development Professionals[][2][3][4]

Chemical Architecture, Physicochemical Properties, and Bioconjugation Protocols

Executive Summary

C18-PEG7-NHS (Octadecyl-PEG7-N-hydroxysuccinimide ester) is a heterobifunctional, amphiphilic crosslinker designed for precision bioconjugation and surface modification.[][2][3][4] Unlike standard PEG reagents, this molecule fuses a hydrophobic lipid tail (C18) with a hydrophilic spacer (PEG7) and a reactive head group (NHS).

This unique tripartite structure enables two distinct mechanisms of action:

-

Hydrophobic Anchoring: The C18 tail spontaneously inserts into lipid bilayers (liposomes, LNPs, cell membranes) or binds hydrophobic pockets in proteins (e.g., albumin).

-

Covalent Conjugation: The NHS ester reacts specifically with primary amines (

) on peptides, proteins, or modified surfaces to form stable amide bonds.

This guide details the structural properties, reaction kinetics, and validated protocols for utilizing C18-PEG7-NHS in drug delivery and protein engineering.[][2][3]

Chemical Architecture & Properties[1][5][6]

Structural Breakdown

The molecule consists of three functional domains, each serving a specific role in the reagent's performance.

-

Lipophilic Tail (C18): A saturated octadecyl chain (

) providing strong hydrophobic interaction. It drives self-assembly into micelles or insertion into lipid bilayers.[][2][3][4] -

Hydrophilic Spacer (PEG7): A discrete polyethylene glycol chain with exactly 7 ethylene oxide units (

).[][2][3][4] This specific length (~30 Å) provides solubility and flexibility without the steric bulk of high-MW PEGs (e.g., PEG 2kDa). -

Reactive Head (NHS): An N-hydroxysuccinimide ester activated for nucleophilic attack by primary amines.[][2][3]

Figure 1: Domain architecture of C18-PEG7-NHS demonstrating amphiphilic polarity.[][2][3][4]

Physicochemical Data Table[2][3][4][6][7]

| Property | Value / Characteristic | Notes |

| Formula (Est.) | Based on Octadecyl-PEG7-Propionic-NHS structure.[][2][3][4][5] | |

| Molecular Weight | ~705.9 Da | Exact mass depends on specific linker chemistry (e.g., propionic vs. acetic).[3][4][5] |

| Solubility | DMSO, DMF, DCM, Chloroform | Insoluble in water until conjugated or dispersed as micelles.[3][4][5] |

| CMC (Est.) | ~40 - 60 µM | Critical Micelle Concentration is low due to C18 tail.[3][4][5] Forms micelles spontaneously in aqueous buffer. |

| Reactive Group | NHS Ester | Hydrolytically unstable; moisture sensitive.[3][4][5][6][7] |

| Hydrolysis | ~4-5 hours at pH 7.0 (0°C)~10 mins at pH 8.6 (4°C) | Reaction competes with hydrolysis.[3][4][5] pH control is critical. |

| Appearance | Waxy white solid or semi-solid | Low melting point due to PEG content.[3][4][5] |

Mechanism of Action

Aminolysis (Conjugation)

The primary application of C18-PEG7-NHS is the covalent attachment of the C18 lipid tail to amine-containing biomolecules.[][2][3] The NHS ester undergoes nucleophilic attack by deprotonated primary amines (Lysine side chains or N-terminus).[][2][3]

Reaction:

Amphiphilic Self-Assembly

In aqueous environments, C18-PEG7-NHS behaves as a non-ionic surfactant.[][2][3][4]

-

Below CMC: Exists as monomers, available for fast conjugation or membrane insertion.

-

Above CMC (~50 µM): Aggregates into micelles with NHS groups displayed on the surface. This can hinder reaction efficiency with large proteins due to steric shielding but is advantageous for nanoparticle formation.

Figure 2: Competitive reaction pathways: Aminolysis vs. Hydrolysis.[][2][3][4]

Validated Experimental Protocol

Safety Note: Perform all steps involving dry solvents in a fume hood. NHS esters are moisture-sensitive; equilibrate vials to room temperature before opening.[][2][3][6][7]

Materials Preparation

-

Anhydrous Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[6][8] Must be dry (stored over molecular sieves).

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4. Avoid amine-containing buffers like Tris or Glycine.[][2][3][6]

-

Target Protein: Dissolved in Reaction Buffer at 1–5 mg/mL.

Step-by-Step Conjugation Workflow

Step 1: Stock Solution Preparation (Immediately before use) [6][8]

-

Dissolve C18-PEG7-NHS in anhydrous DMSO to a concentration of 10–50 mM .

-

Why: The reagent is insoluble in water. High concentration stock minimizes the volume of organic solvent added to the protein.

Step 2: Reaction Initiation

-

Add the C18-PEG7-NHS stock to the protein solution dropwise while gently vortexing.[][2][3]

-

Target Molar Ratio: Start with 10:1 to 20:1 (Reagent : Protein).

-

Solvent Limit: Ensure final DMSO concentration is < 10% (v/v) to prevent protein denaturation.

-

Insight: If the solution turns cloudy, you have exceeded the solubility limit or CMC. Add more DMSO or dilute the reaction.

Step 3: Incubation

-

Incubate at Room Temperature for 30–60 minutes or 4°C for 2 hours .

-

Why: Reaction is fast. Extended incubation increases hydrolysis byproducts without significantly improving yield.

Step 4: Quenching (Optional but Recommended)

-

Add 1M Tris (pH 8.0) or 1M Glycine to a final concentration of 50 mM.

-

Incubate for 10 minutes.

-

Why: Scavenges remaining NHS esters to prevent non-specific reaction during storage.

Step 5: Purification

-

Method A (Dialysis): Use a membrane with appropriate MWCO against PBS to remove free hydrolyzed C18-PEG7 and organic solvent.[][2][3]

-

Method B (Desalting Column): Zeba™ Spin columns or PD-10 columns for rapid cleanup.[][2][3]

-

Note: Free C18-PEG7-COOH (hydrolyzed byproduct) forms micelles.[][2][3][4] Extensive dialysis may be required to fully remove it.

Applications in Drug Development

Half-Life Extension (Albumin Binding)

Conjugating C18-PEG7 to therapeutic peptides allows the C18 tail to non-covalently bind to Human Serum Albumin (HSA) in the bloodstream.[][2][3]

-

Mechanism: HSA possesses high-affinity fatty acid binding sites.[][2][3][4]

-

Result: Increases the hydrodynamic radius and prevents renal filtration, significantly extending the circulating half-life of small peptides (e.g., GLP-1 analogs).[][2]

LNP and Liposome Stabilization

C18-PEG7-NHS can be reacted with lipids containing headgroup amines (e.g., DOPE, PE) or used to post-functionalize pre-formed liposomes.[][2][3]

-

Stealth Effect: The PEG7 spacer provides a hydration shell, reducing opsonization.

-

Membrane Anchoring: The C18 tail anchors firmly into the lipid bilayer, while the NHS group allows for the subsequent attachment of targeting ligands (antibodies/aptamers) to the liposome surface.

References

-

BroadPharm. PEG NHS Ester Protocol & Chemical Properties. BroadPharm Product Guides. Link

-

Thermo Fisher Scientific. NHS Ester Reaction Chemistry and Hydrolysis Rates. Pierce Protein Methods. Link

-

Creative PEGWorks. Amphiphilic PEG Derivatives and C18-PEG-NHS Specifications.Link

-

Nanoscience Instruments. Critical Micelle Concentration (CMC) Theory and Measurement.Link

-

BOC Sciences. C18-PEG-NHS Product Information and Drug Delivery Applications.[][2][3]

Sources

- 2. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]

- 3. glycomindsynth.com [glycomindsynth.com]

- 4. PEG-X-PEG Reagents, 2-arm PEG, PEG reagent | BroadPharm [broadpharm.com]

- 5. Hydroxyl PEG, Hydroxy linker, PEG linker | BroadPharm [broadpharm.com]

- 6. confluore.com [confluore.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. broadpharm.com [broadpharm.com]

An In-Depth Technical Guide to the Mechanism and Application of C18-PEG7-NHS in Bioconjugation

Abstract

The field of bioconjugation is continually advancing, driven by the need for sophisticated reagents that offer precise control over the modification of biomolecules. Among these, heterobifunctional linkers with amphiphilic properties are gaining prominence for their unique capabilities in drug delivery, diagnostics, and surface modification. This technical guide provides a comprehensive examination of the C18-PEG7-NHS linker, a molecule designed with distinct functional domains: a hydrophobic C18 alkyl chain, a hydrophilic polyethylene glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. We will dissect the core mechanism of action, provide field-proven insights into experimental design, and present a self-validating protocol for its effective use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for creating novel bioconjugates with enhanced properties.

Molecular Architecture and Functional Rationale

The efficacy of the C18-PEG7-NHS linker stems from its tripartite structure. Understanding the role of each component is critical to predicting its behavior and optimizing its application.

-

The C18 Alkyl Chain (Stearoyl Group): This long, saturated fatty acid tail imparts significant hydrophobicity to the molecule. Its primary functions include:

-

Amphiphilicity: When conjugated to a hydrophilic biomolecule like a protein or peptide, the C18 chain creates an amphiphilic construct. This property is crucial for applications such as forming micelles for drug encapsulation or interacting with lipid bilayers in cell membranes.[]

-

Enhanced Hydrophobic Interactions: The C18 chain can promote binding to hydrophobic pockets on target proteins or improve the loading of hydrophobic drugs in a delivery system. In reversed-phase chromatography, longer alkyl chains like C18 show strong interaction, which is a principle that can be extrapolated to its behavior in biological systems.[2][3]

-

Improved Bioavailability: For certain peptide drugs, modification with a lipid tail can significantly increase their half-life and biological activity by promoting association with carrier proteins like albumin.[]

-

-

The PEG7 Linker (Heptaethylene Glycol): The polyethylene glycol spacer is not merely an inert linker; it is a critical modulator of the bioconjugate's physicochemical properties.[4] Its key contributions are:

-

Solubility and Stability: PEG is a highly hydrophilic and flexible polymer that can increase the aqueous solubility and stability of the resulting conjugate, preventing aggregation that might otherwise be caused by the hydrophobic C18 chain or the biomolecule itself.[][6]

-

Reduced Immunogenicity: The PEG chain can mask immunogenic epitopes on a protein, reducing its potential to elicit an immune response—a "stealth" effect that is highly desirable for therapeutic proteins.[][7]

-

Pharmacokinetic Modulation: By increasing the hydrodynamic radius of the conjugate, PEGylation can reduce renal clearance, thereby extending the circulation half-life of the therapeutic agent.[7][8]

-

Spatial Orientation: The linker provides physical separation between the biomolecule and the C18 chain, ensuring that the function of the biomolecule is not sterically hindered by the lipid anchor.

-

-

The NHS Ester (N-Hydroxysuccinimide Ester): This is the workhorse of the bioconjugation reaction. The NHS ester is a highly efficient amine-reactive functional group chosen for its:

-

High Reactivity and Selectivity: It reacts specifically and efficiently with unprotonated primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable and effectively irreversible amide bond.[9][]

-

Favorable Reaction Conditions: The reaction proceeds optimally in aqueous buffers at a physiological to slightly alkaline pH (typically 7.2-8.5), conditions under which most proteins maintain their stability and native conformation.[][11][12]

-

The Core Mechanism: Nucleophilic Acyl Substitution

The conjugation of C18-PEG7-NHS to a biomolecule is a classic example of nucleophilic acyl substitution. The process is governed by a critical competition between the desired reaction with the amine (aminolysis) and an undesirable side reaction with water (hydrolysis).

-

Nucleophilic Attack: An unprotonated primary amine on the biomolecule (e.g., Protein-NH₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

-

Collapse and Amide Bond Formation: The intermediate collapses, leading to the departure of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable amide bond between the PEG linker and the biomolecule.[][13]

The efficiency of this process is critically dependent on pH. At a low pH, primary amines are protonated (-NH₃⁺) and are no longer nucleophilic.[12][14] As the pH increases, more amines become deprotonated and reactive. However, the rate of hydrolysis of the NHS ester also increases with pH, as hydroxide ions (OH⁻) compete with the amine to attack the ester.[9][11] Therefore, the selection of an optimal pH is a crucial balancing act.

Diagram: Mechanism of NHS Ester Reaction with a Primary Amine

Caption: Reaction pathway of C18-PEG7-NHS with a primary amine.

Quantitative Data for Experimental Design

To move from theory to practice, a quantitative understanding of the reaction kinetics is essential. The following tables summarize critical data for designing and troubleshooting bioconjugation experiments.

Table 1: Hydrolytic Stability of NHS Esters as a Function of pH and Temperature

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 4 | ~1 hour |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temp | Minutes |

| Sources:[11] |

Expert Insight: This data underscores the critical need for proper handling of NHS ester reagents. They are highly moisture-sensitive.[15][16] Always allow the reagent to equilibrate to room temperature before opening the vial to prevent condensation. Prepare stock solutions in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and do not store them in aqueous solutions.[11][15][16]

Table 2: Comparative Kinetics of Aminolysis vs. Hydrolysis

| pH | Relative Rate of Aminolysis | Relative Rate of Hydrolysis | Favorable Outcome for Conjugation |

| 7.0 | Low | Low | Slow but efficient |

| 8.0 | Moderate | Moderate | Good balance of speed and yield |

| 8.5 | High | High | Optimal for many proteins |

| 9.0 | Very High | Very High | Risk of low yield due to hydrolysis |

| Source: Synthesized from[9][12] |

Expert Insight: While the rate of aminolysis increases significantly with pH, the rate of hydrolysis also accelerates. The optimal pH is therefore a trade-off. For most proteins, a pH of 8.3-8.5 provides the best results, maximizing the reaction with lysine residues while keeping hydrolysis manageable.[9][12]

Self-Validating Experimental Protocol: Protein Conjugation

This protocol provides a robust framework for conjugating C18-PEG7-NHS to a model protein (e.g., IgG antibody). It is designed as a self-validating system where each step logically supports the desired outcome.

A. Pre-Reaction Preparations (The Foundation)

-

Buffer Exchange (Crucial for Success): The protein must be in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the protein for the NHS ester, drastically reducing conjugation efficiency.[15][16]

-

Protein Concentration: Determine the protein concentration accurately. An optimal concentration is typically 1-10 mg/mL.[12]

-

Reagent Preparation (Handle with Care):

-

Action: Allow the vial of C18-PEG7-NHS to warm to room temperature before opening.

-

Action: Immediately before use, dissolve the required amount of C18-PEG7-NHS in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[15][16] Do not prepare aqueous stock solutions for storage.[15]

-

B. The Conjugation Reaction

-

Molar Excess Calculation: The ratio of linker to protein is a key parameter. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point for optimization.[16]

-

Rationale: A molar excess is required to drive the reaction to completion and to account for the competing hydrolysis of the NHS ester.

-

-

Reaction Setup:

-

Action: Slowly add the calculated volume of the C18-PEG7-NHS stock solution to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[16]

-

-

Incubation:

-

Action: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[16]

-

Rationale: Lower temperatures can help to slow the rate of hydrolysis relative to aminolysis, which can be beneficial for sensitive proteins or when longer reaction times are needed.

-

C. Post-Reaction Workflow (Purification and Characterization)

-

Quenching (Optional but Recommended): To stop the reaction and consume any remaining NHS ester, a quenching buffer can be added.

-

Action: Add an amine-containing buffer like Tris-HCl to a final concentration of ~50 mM and incubate for 15-30 minutes.

-

-

Purification: It is essential to remove unreacted C18-PEG7-NHS and the NHS byproduct.

-

Characterization: Confirm the success of the conjugation.

-

Methods: Techniques like SDS-PAGE will show a shift in the molecular weight of the conjugated protein. Mass spectrometry (MALDI-TOF or ESI-MS) can confirm the degree of labeling (DOL). For some applications, functional assays are necessary to ensure the protein's activity has been retained. The characterization of PEGylated proteins can be challenging, but peptide mapping after enzymatic digestion can help identify specific conjugation sites.[17]

-

Diagram: Experimental Workflow for Protein Bioconjugation dot digraph "Bioconjugation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", fontcolor="#4285F4"];

}

Sources

- 2. teledynelabs.com [teledynelabs.com]

- 3. quora.com [quora.com]

- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 6. youtube.com [youtube.com]

- 7. purepeg.com [purepeg.com]

- 8. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 9. precisepeg.com [precisepeg.com]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. glenresearch.com [glenresearch.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 17. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Critical Micelle Concentration (CMC) of C18-PEG7-NHS: Technical Determination & Bioconjugation Implications

Topic: Critical micelle concentration of C18-Peg7-nhs in aqueous solutions Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

C18-PEG7-NHS (Octadecyl-PEG7-N-hydroxysuccinimide ester) acts as a reactive amphiphile, bridging the gap between lipid-anchoring reagents and protein bioconjugation.[1] Its behavior in aqueous solution is governed by two competing forces: micellization (driven by the C18 tail) and hydrolysis (driven by the NHS ester instability).[1]

While specific literature values for this exact derivative are rare, structural analysis of homologous Brij surfactants (C18-PEGn) indicates the CMC of C18-PEG7-NHS lies in the low micromolar range (1.0 – 3.0 µM) .[1] Operating above or below this threshold drastically alters conjugation efficiency, reaction kinetics, and product homogeneity.

This guide provides the theoretical grounding, estimated values, and a self-validating experimental protocol to determine the CMC of this hydrolytically unstable compound.

Molecular Architecture & Physicochemical Profile[1][2]

To understand the micellar behavior of C18-PEG7-NHS, we must deconstruct it into its functional domains.[1]

Structural Domains[1]

-

Hydrophobic Tail (C18): A saturated octadecyl chain.[1] This provides the driving force for self-assembly via the hydrophobic effect.[1]

-

Hydrophilic Spacer (PEG7): A hepta-ethylene glycol unit (approx. 300 Da).[1] It provides solubility and steric spacing, preventing aggregation of labeled proteins.[1]

-

Reactive Head (NHS): An activated ester targeting primary amines (-NH2).[1] It is relatively polar but uncharged until hydrolysis occurs.[1]

Theoretical CMC Estimation (The Brij Analog Approach)

Direct CMC data for specific heterobifunctional linkers is often proprietary or unlisted.[1] However, we can triangulate the value using Brij surfactants (Stearyl alcohol ethoxylates) as structural analogs.[1]

Table 1: CMC of C18-PEGn Analogs

| Compound | Structure | PEG Units | CMC (mM) | CMC (µM) | Source |

| Brij 72 (S2) | C18-PEG2-OH | 2 | ~0.0003 | 0.3 | [1, 2] |

| C18-PEG7-NHS | C18-PEG7-NHS | 7 | ~0.001 - 0.003 | 1.0 - 3.0 | (Est.) |

| Brij S10 | C18-PEG10-OH | 10 | 0.003 | 3.0 | [2] |

| Brij 78 | C18-PEG20-OH | 20 | 0.006 | 6.0 | [2] |

-

Trend: As PEG chain length increases, hydrophilicity increases, raising the CMC.

-

Prediction: C18-PEG7-NHS falls between Brij 72 and Brij S10.[1] Consequently, a concentration of >3 µM (approx.[1] 0.003 mg/mL) is likely sufficient to induce micelle formation.[1]

The Hydrolysis Paradox

The defining challenge of working with C18-PEG7-NHS is that the molecule degrades during measurement.

-

The Reaction: Water attacks the carbonyl of the NHS ester, releasing N-hydroxysuccinimide and leaving a Carboxylic Acid (COOH) terminus.

-

The Shift: The hydrolysis product (C18-PEG7-COOH) is anionic at neutral pH.[1] Charge repulsion between headgroups usually increases the CMC compared to the neutral NHS ester.

-

The Risk: If you measure slowly at pH 7.4, you are measuring the CMC of a mixture (Ester + Acid), not the pure reagent.

Figure 1: The "Hydrolysis Shift." As the NHS ester degrades to a carboxylate, electrostatic repulsion between headgroups increases, potentially raising the CMC and destabilizing micelles formed earlier.

Experimental Protocol: Determination of CMC

Given the ultra-low CMC (µM range), surface tension methods (Wilhelmy plate) are often insufficiently sensitive.[1] The Pyrene Fluorescence Probe Method is the industry standard for this range, but it must be modified for hydrolytic stability.

Reagents & Setup

-

Probe: Pyrene (solid).

-

Solvent: Anhydrous DMSO or DMF (for stock preparation).[1]

-

Buffer: 10 mM MES, pH 5.5 (Acidic pH slows hydrolysis significantly compared to pH 7.4).[1]

-

Equipment: Fluorescence Spectrophotometer (Excitation: 334 nm).[1]

The "Rapid-Dilution" Protocol

Step 1: Pyrene Stock Preparation

-

Dissolve Pyrene in acetone to 1 mM.

-

Aliquot into glass vials and evaporate acetone (leaving a thin film of solid pyrene).

-

Add MES buffer (pH 5.[1]5) to create a 6 × 10⁻⁷ M Pyrene solution . Sonicate for 30 mins to ensure saturation.

Step 2: C18-PEG7-NHS Stock (Anhydrous) [1]

-

Dissolve C18-PEG7-NHS in anhydrous DMSO to a concentration of 5 mM.

-

Note: Keep this stock desiccated and frozen until the moment of use.

Step 3: Serial Dilution (The "Race Against Time")

-

Prepare a dilution series of the surfactant in the Pyrene/MES buffer.[1]

-

Range: 0.01 µM to 50 µM (covering the predicted 1-3 µM window).

-

Critical Control: Keep DMSO concentration constant (< 1%) across all samples to avoid solvent effects on micellization.

Step 4: Measurement

-

Incubate samples for 15 minutes at 25°C (sufficient for equilibration, short enough to minimize hydrolysis at pH 5.5).

-

Measure Fluorescence Emission at 373 nm (I₁) and 384 nm (I₃) .

-

Calculate the ratio I₃ / I₁ .[1]

Data Analysis

-

Below CMC: The I₃/I₁ ratio is low (~0.6), characteristic of pyrene in a polar (aqueous) environment.[1]

-

Above CMC: Pyrene partitions into the hydrophobic core of the micelles. The I₃/I₁ ratio rises sharply (to ~0.9 - 1.2).[1]

-

The Breakpoint: Plot I₃/I₁ vs. Log[Concentration]. The intersection of the two linear regions is the CMC.

Figure 2: Rapid-Dilution Workflow for unstable NHS-surfactants.

Implications for Drug Development

Bioconjugation (Protein Labeling)

When labeling proteins with C18-PEG7-NHS, the state of the reagent (Monomer vs. Micelle) dictates the outcome.[1]

-

Target: Surface Lysines on antibodies or enzymes.[1]

-

Recommendation: Perform conjugation BELOW the CMC (e.g., < 1 µM final concentration) or in the presence of organic co-solvents (DMSO) that disrupt micelles.

-

Reasoning: In a micellar state, the reactive NHS heads are clustered on the micelle surface. This can lead to:

Drug Delivery (Micelle Formation)

If the goal is to use C18-PEG7-NHS as a drug carrier (reacting the NHS with a drug to form a prodrug, then self-assembling):

-

Target: Concentration ABOVE CMC (> 10 µM).

-

Stability: Since the NHS group will eventually hydrolyze to a carboxylate, the final drug carrier will effectively be a C18-PEG7-COOH micelle .[1]

-

Zeta Potential: Expect a shift from neutral to negative zeta potential over 4-6 hours as hydrolysis completes.[1] This negative charge is beneficial for colloidal stability (electrostatic repulsion).[1]

References

-

Brij 72 (Steareth-2) CMC Data. Avanti Polar Lipids / Sigma Aldrich Technical Data Sheets.[1] (Values consistently cited at ~0.3 - 1.0 µM range for C18E2).[1]

-

Brij Surfactant Properties. Croda Industrial Chemicals / PubChem Database.[1] (Brij S10 CMC cited at 0.003 mM).[1][2] Source: [1]

-

NHS Ester Hydrolysis Kinetics. Hermanson, G. T. (2013).[1][3] Bioconjugate Techniques (3rd ed.). Academic Press.[1][4] (Definitive source for NHS half-life vs. pH).

-

Pyrene Fluorescence Method. Kalyanasundaram, K., & Thomas, J. K. (1977).[1] Environmental effects on vibronic band intensities in pyrene monomer fluorescence and their application in studies of micellar systems. Journal of the American Chemical Society, 99(7), 2039-2044.Link[1]

Sources

- 1. Steareth-2 | C22H46O3 | CID 4165923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Key structure of Brij for overcoming multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 4. steareth-10 [thegoodscentscompany.com]

Technical Guide: Amphiphilic Modification of Biologics using C18-PEG7-NHS

[1]

Executive Summary

C18-PEG7-NHS (Octadecyl-PEG7-Succinimidyl Ester) is a specialized heterobifunctional crosslinker designed for the amphiphilic modification of proteins, peptides, and amine-functionalized small molecules.[] Unlike standard PEGylation reagents used solely for steric shielding, this molecule introduces a hydrophobic C18 (stearic acid-like) domain via a precise PEG7 spacer.[]

This modification confers two distinct pharmacological advantages:

-

Half-Life Extension (HLE): The C18 tail facilitates non-covalent binding to Human Serum Albumin (HSA), enabling the therapeutic to "hitchhike" on albumin’s long circulation cycle (approx. 19 days in humans) via the FcRn recycling pathway.

-

Membrane Anchoring: The hydrophobic tail allows the conjugate to self-assemble into micelles or insert into the lipid bilayer of liposomes (post-insertion technique), stabilizing surface functionalization.

Part 1: Chemical Architecture & Mechanism

Structural Analysis

The efficacy of C18-PEG7-NHS relies on its tripartite architecture:

| Component | Chemical Identity | Function |

| Reactive Head | NHS Ester (N-hydroxysuccinimide) | Reacts efficiently with primary amines ( |

| Spacer | PEG7 (Discrete Polyethylene Glycol) | A monodisperse 7-unit spacer (~30 Å).[] Unlike polydisperse PEGs, PEG7 ensures a defined molecular weight. It provides critical solubility to the hydrophobic C18 tail, preventing aggregation before conjugation. |

| Lipid Tail | C18 (Octadecyl/Stearyl) | A hydrophobic hydrocarbon chain. It mimics endogenous fatty acids, driving high-affinity binding to Sudlow’s sites on HSA or insertion into lipid bilayers.[] |

Mechanism of Action: Amine Conjugation

The NHS ester undergoes a nucleophilic attack by primary amines (Lysine

Critical Consideration: This reaction competes with hydrolysis .[][3] In aqueous buffers, the NHS ester degrades into a non-reactive carboxylic acid. High pH accelerates both conjugation and hydrolysis; therefore, pH control is paramount.

Figure 1: Reaction mechanism showing the nucleophilic attack of the primary amine on the NHS ester and the competing hydrolysis pathway.[][][3]

Part 2: Strategic Applications

Albumin Binding for Half-Life Extension

The C18 tail mimics fatty acids (like myristic or palmitic acid), which have naturally high affinity for Human Serum Albumin (HSA).[] By conjugating C18-PEG7 to a peptide (e.g., GLP-1 analogs), the drug acquires the ability to bind HSA reversibly in the bloodstream.[]

-

Mechanism: The HSA-Drug complex is too large for renal filtration (cutoff ~60 kDa).[]

-

FcRn Recycling: HSA is taken up by endothelial cells but rescued from lysosomal degradation by the Neonatal Fc Receptor (FcRn), recycling it back into circulation. The bound drug "hitchhikes" on this process.

Liposomal Post-Insertion

C18-PEG7-NHS can be pre-conjugated to a targeting ligand (e.g., an antibody fragment or peptide).[] The resulting Ligand-PEG7-C18 conjugate is amphiphilic.[] When incubated with pre-formed liposomes, the C18 tail spontaneously inserts into the outer lipid leaflet, anchoring the ligand to the surface without disrupting the liposome's integrity.

Figure 2: Dual utility of C18-PEG7 conjugates: Albumin binding for pharmacokinetic enhancement and hydrophobic anchoring for liposomal functionalization.[]

Part 3: Experimental Protocol

Materials & Preparation

-

Reagent: C18-PEG7-NHS Ester (Store at -20°C, desiccant required).

-

Solvent: Anhydrous DMSO or DMF (Amine-free).[]

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate (pH 8.3–8.5) OR Phosphate Buffered Saline (PBS, pH 7.4–8.0). Note: Higher pH increases yield but accelerates hydrolysis.[]

-

Target: Protein/Peptide solution (1–5 mg/mL).[] Ensure buffer is free of primary amines (No Tris, Glycine, or Ammonium ions).

Step-by-Step Workflow

Step 1: Reagent Solubilization

The C18 tail makes the reagent waxy and hydrophobic.

-

Equilibrate the C18-PEG7-NHS vial to room temperature before opening to prevent condensation.[][4]

-

Dissolve the reagent in anhydrous DMSO to a concentration of 10–50 mM.

-

Why: NHS esters hydrolyze within minutes in water.[] DMSO protects the reactive group until the moment of use.

-

Step 2: Conjugation Reaction[]

-

Prepare the protein in the Conjugation Buffer (pH 8.3).

-

Add the C18-PEG7-NHS/DMSO solution to the protein solution dropwise while vortexing.

-

Stoichiometry: Start with a 10–20 fold molar excess of reagent over protein. The hydrolysis rate necessitates this excess.

-

Solvent Limit: Keep the final DMSO concentration <10% (v/v) to prevent protein denaturation.

-

-

Incubate for 1–2 hours at Room Temperature or Overnight at 4°C .

Step 3: Quenching (Optional but Recommended)

Add 1M Tris-HCl (pH 8.[]0) or Glycine to a final concentration of 50 mM. Incubate for 15 mins.

-

Why: This reacts with any remaining NHS ester, preventing non-specific modification during purification.[]

Step 4: Purification

Unreacted C18-PEG7-COOH (hydrolyzed byproduct) forms micelles and is difficult to remove by simple dialysis.[]

-

Method A (Proteins > 30 kDa): Size Exclusion Chromatography (SEC) or Desalting Columns (e.g., Zeba Spin).

-

Method B (Peptides): Reverse Phase HPLC (C4 or C18 column). The hydrophobicity shift caused by the C18 tail allows easy separation of the conjugate from the native peptide.

Data Visualization: Protocol Summary

Figure 3: Operational workflow for conjugating C18-PEG7-NHS to a biological target.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Yield | Hydrolysis of NHS ester | Ensure DMSO is anhydrous. Lower buffer pH to 7.5 (slower reaction but slower hydrolysis). Increase molar excess (up to 50x). |

| Precipitation | Hydrophobic Aggregation | The C18 tail decreases protein solubility. Reduce the molar excess (prevent over-labeling). Add mild surfactants (e.g., 0.05% Tween-20) during reaction if compatible.[] |

| No Reaction | Interfering Amines | Check buffer composition. Tris, Glycine, and Imidazole must be removed via dialysis before adding the reagent. |

References

-

Zorzi, A., et al. "Acylated peptides as albumin-binding domains for half-life extension."[] Nature Communications, 2017. (Contextual grounding for C18-Albumin mechanism). [Link]

Methodological & Application

Application Note: Preparation of C18-PEG7-NHS Micelles for Hydrophobic Drug Delivery and Surface Functionalization

This Application Note is structured to guide researchers through the nuanced process of preparing drug-loaded micelles using C18-PEG7-NHS , a specialized amphiphilic crosslinker.

Unlike standard polymeric micelles (e.g., PEG2000-DSPE), C18-PEG7-NHS is a small-molecule surfactant with a highly reactive headgroup. This protocol addresses the specific challenge of forming stable micelles while preventing the premature hydrolysis of the NHS ester—a critical "race against time" often overlooked in standard protocols.

Introduction & Mechanistic Rationale

C18-PEG7-NHS (Octadecyl-PEG7-N-hydroxysuccinimide ester) is a heterobifunctional surfactant. Its design serves a dual purpose in drug delivery:

-

Solubilization: The C18 (stearic) tail anchors into a hydrophobic core, encapsulating poorly water-soluble drugs (e.g., Paclitaxel, Curcumin).

-

Bioconjugation: The NHS-ester headgroup remains on the micelle surface, providing an active site for covalent attachment of primary amines (antibodies, peptides, or aptamers) without the need for additional activation steps.

The Stability Paradox

The core challenge with this reagent is hydrolysis . NHS esters degrade rapidly in aqueous environments.[1][2]

-

pH 7.0: Half-life ~4–5 hours.

-

pH 8.5: Half-life ~10–20 minutes.

-

pH 5.0: Stable for days.

Critical Directive: Standard "film hydration" or "dialysis" methods (taking 12–24 hours) will destroy the NHS activity before you can use it. This protocol utilizes a Rapid Nanoprecipitation method to form micelles in seconds, preserving the reactive group for downstream targeting.

Pre-Formulation Checklist

| Parameter | Specification | Rationale |

| Surfactant | C18-PEG7-NHS | Store at -20°C under argon/nitrogen. Must be brought to RT before opening to prevent condensation.[1] |

| Solvent | Anhydrous DMSO or DMF | NHS esters react with water. Use "Dry" grade solvents (water < 50 ppm). |

| Aqueous Buffer | 10 mM Sodium Acetate (pH 5.5) | Crucial: Acidic pH inhibits NHS hydrolysis during micelle formation. |

| Drug Cargo | Hydrophobic (LogP > 3) | Examples: Paclitaxel, Docetaxel, Wortmannin. |

| Target CMC | ~0.1 mM (Estimated) | Work at concentrations >1.0 mM to ensure stable micelle assembly. |

Protocol: Rapid Nanoprecipitation (Solvent Displacement)

This method forms micelles kinetically by instantly changing the solvent quality. It avoids heat and long exposure to water.

Phase A: Stock Preparation (Anhydrous Conditions)

-

Drug Stock: Dissolve the hydrophobic drug in anhydrous DMSO at 10 mg/mL.

-

Surfactant Stock: Dissolve C18-PEG7-NHS in anhydrous DMSO at 20 mg/mL.

-

Note: Prepare this immediately before use.[3] Do not store DMSO solutions of NHS esters for >1 hour.

-

-

Mixture: Combine the Surfactant and Drug stocks in a glass vial.

-

Recommended Ratio: 10:1 (w/w) Polymer:Drug.

-

Example: Mix 100 µL Surfactant stock (2 mg) + 20 µL Drug stock (0.2 mg).

-

Phase B: Micelle Assembly

-

Prepare Aqueous Phase: Place 900 µL of 10 mM Sodium Acetate buffer (pH 5.5) in a 1.5 mL Eppendorf tube.

-

Why pH 5.5? This "freezes" the NHS reactivity, preserving it for later.

-

-

Vortex & Inject: Set the vortex mixer to medium speed. While vortexing the aqueous buffer, rapidly inject the DMSO mixture (Phase A) directly into the buffer.

-

Visual Cue: The solution should turn slightly opalescent or bluish (Tyndall effect), indicating micelle formation.

-

-

Equilibration: Allow to stand for 5 minutes at room temperature.

-

Result: You now have drug-loaded micelles with active NHS esters on the surface.

-

Phase C: Surface Functionalization (Optional but Recommended)

If you do not need to attach a ligand, skip to Characterization. If targeting is required:

-

Ligand Prep: Dissolve your targeting ligand (e.g., Antibody, cRGD peptide) in PBS (pH 8.0) .

-

Note: Ensure the ligand buffer is amine-free (No Tris, No Glycine).

-

-

Conjugation: Add the ligand solution to the micelle suspension.

-

pH Shift: The addition of the pH 8.0 ligand solution will raise the total pH to ~7.4–7.8, activating the NHS ester.

-

-

Incubation: React for 1–2 hours on ice or at 4°C.

-

Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench remaining NHS esters.

Purification (Post-Conjugation)

Do not use dialysis for the initial micelle formation step. Use it only after the micelles are stable and conjugated.

-

Method: Spin Filtration (Amicon Ultra, 3K or 10K MWCO).

-

Protocol:

-

Transfer micelles to the filter unit.

-

Centrifuge at 4,000 x g for 15 mins.

-

Wash 2x with PBS (pH 7.4) to remove free drug, DMSO, and hydrolysis byproducts.

-

Resuspend the concentrate in fresh PBS.

-

Visualization of Workflow

Caption: Workflow for preserving NHS reactivity during micelle assembly. The pH shift strategy is critical for successful bioconjugation.

Quality Control & Characterization

| Assay | Method | Success Criteria |

| Size & PDI | Dynamic Light Scattering (DLS) | Size: 10–50 nm (C18-PEG7 forms small micelles). PDI < 0.3. |

| NHS Activity | Hydrolysis Assay | Take an aliquot before ligand addition. Add excess amine (e.g., Benzylamine) and measure consumption via HPLC or TNBS assay. |

| Drug Loading | RP-HPLC | Dissolve micelles in Acetonitrile (breaks micelle). Measure drug peak area vs. standard curve. |

| Zeta Potential | ELS | NHS-micelles are typically near-neutral or slightly negative (-10 to 0 mV). |

Troubleshooting Guide

Problem: Precipitation of Drug (Cloudy/White chunks)

-

Cause: Drug concentration too high or DMSO ratio too low.

-

Fix: Reduce drug loading to 5% (w/w). Increase DMSO volume slightly (up to 5% final volume).

Problem: Low Conjugation Efficiency

-

Cause: NHS hydrolysis occurred before ligand addition.

-

Fix: Ensure DMSO was anhydrous. Confirm Acetate buffer pH is < 6.0. Work faster during the mixing step.

Problem: Micelles Disassemble upon Dilution

-

Cause: Concentration dropped below CMC.

-

Fix: C18-PEG7 has a higher CMC than polymeric surfactants. Keep final concentration > 1 mM (approx 2 mg/mL). Do not dilute excessively for in vivo injection.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on NHS ester chemistry and hydrolysis rates).

-

Torchilin, V. P. (2001). Structure and design of polymeric surfactant-based drug delivery systems. Journal of Controlled Release, 73(2-3), 137-172. (Mechanisms of PEG-lipid micelle formation).

-

Mazzotta, E., et al. (2020). Surfactants self-assembling and critical micelles concentration: one approach fits to all? Langmuir, 36(21), 5745–5753. (CMC determination for PEG-fatty acid esters). [4]

-

BenchChem. (2023). An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. (Storage and handling protocols).

Sources

Application Note: Surface Functionalization with C18-PEG7-NHS for Biocompatibility

This Application Note and Protocol guide details the functionalization of surfaces using C18-PEG7-NHS ester (Octadecyl-PEG7-N-hydroxysuccinimide). This amphiphilic heterobifunctional linker is a critical tool in surface engineering, allowing the conversion of hydrophobic substrates into bio-active, hydrophilic interfaces, or conversely, the modification of amine-rich surfaces to anchor lipid-mimetic layers.

Executive Summary

The C18-PEG7-NHS ester is a specialized amphiphilic linker designed to bridge the gap between hydrophobic materials and biological systems. Unlike standard PEGylating agents, this molecule possesses a hydrophobic octadecyl (C18) tail and a reactive NHS-ester head group separated by a flexible PEG7 spacer.

This architecture enables two distinct "biocompatibility" workflows:

-

Hydrophobic Passivation & Bio-activation: The C18 tail physically adsorbs onto hydrophobic substrates (e.g., polystyrene, gold nanorods, carbon nanotubes), exposing the hydrophilic PEG-NHS layer. This allows for the subsequent covalent attachment of proteins, peptides, or antibodies to an otherwise inert surface.

-

Biomimetic Lipid Anchoring: On amine-functionalized surfaces (e.g., amino-silane glass), the NHS group covalently binds to the surface, exposing the C18 tails. This creates a hydrophobic brush used to anchor lipid monolayers or bilayers, mimicking the cell membrane.

This guide focuses on Workflow 1 , the most common route for rendering medical devices and nanoparticles biocompatible and bioactive.

Chemical Basis & Mechanism[1]

The Molecule: C18-PEG7-NHS

-

C18 (Octadecyl) Tail: A hydrophobic hydrocarbon chain (

) that drives self-assembly onto hydrophobic surfaces via Van der Waals forces and hydrophobic effects. -

PEG7 Spacer: A polyethylene glycol chain (

) that provides steric repulsion (preventing protein fouling), increases solubility, and ensures the reactive head group extends away from the surface. -

NHS Ester: An amine-reactive group that forms stable amide bonds with primary amines (

) found in lysine residues of proteins or N-termini of peptides.[1][2][]

Mechanism of Action

When applied to a hydrophobic surface in an aqueous/organic mixture, the C18 tails spontaneously intercalate or adsorb onto the surface to minimize exposure to water. The PEG-NHS moiety orients toward the aqueous phase. The surface is now "primed."

-

If Bioconjugation is required: A protein/ligand is added immediately; the NHS reacts with the protein's amines.

-

If only Passivation is required: The NHS groups are hydrolyzed or quenched with Tris/Glycine, leaving a hydroxyl/carboxyl-terminated PEG layer that resists fouling.

Experimental Protocol: Hydrophobic Surface Bio-Functionalization

Objective: To coat a hydrophobic substrate (e.g., Polystyrene nanoparticles or a planar polymer slide) with C18-PEG7-NHS and subsequently attach a bioactive ligand (e.g., Albumin or RGD peptide).

Materials Required[1][2][3][4][5][6][7][8][9][10][11]

-

Reagent: C18-PEG7-NHS Ester (Store at -20°C, desiccated).

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[4] Critical: NHS esters degrade rapidly in the presence of water.

-

Buffer A (Reaction): PBS (Phosphate Buffered Saline), pH 7.2–7.5. Must be amine-free.

-

Buffer B (Quenching): Tris-buffered saline (TBS) or 1M Glycine, pH 8.0.

-

Substrate: Hydrophobic surface (e.g., Polystyrene well plate, Gold Nanorods).

-

Ligand: Protein or Peptide to be attached (dissolved in Buffer A).

Workflow Diagram

Caption: Step-by-step workflow for functionalizing hydrophobic surfaces with C18-PEG7-NHS.

Step-by-Step Methodology

Phase 1: Reagent Preparation (Critical Timing)

-

Equilibration: Allow the C18-PEG7-NHS vial to warm to room temperature before opening to prevent condensation (water destroys NHS).

-

Stock Solution: Dissolve C18-PEG7-NHS in anhydrous DMSO to a concentration of 10 mg/mL .

Phase 2: Surface Coating (Self-Assembly)

-

Dilution: Dilute the DMSO stock into Buffer A (PBS) to a final concentration of 0.5 – 1.0 mg/mL .

-

Solvent Ratio: Ensure the final DMSO content is <10% (v/v) to avoid damaging sensitive substrates, though C18 solubility requires some organic character if the concentration is high. For C18-PEG7, the amphiphilic nature usually allows stable dispersion in 5-10% DMSO/PBS.

-

-

Incubation: Apply the solution to the hydrophobic substrate.

-

Time: Incubate for 30–60 minutes at room temperature with gentle agitation.

-

Mechanism:[5] The C18 tails will bury themselves into the hydrophobic surface.

-

Phase 3: Ligand Conjugation (The "Click")

-

Wash: Quickly rinse the surface once with Buffer A to remove loose micelles. Do not let the surface dry.

-

Reaction: Immediately add the protein/ligand solution (0.1 – 1 mg/mL in Buffer A).

-

pH Control: Ensure pH is 7.2–8.0. NHS reaction is most efficient at pH 8.0 but hydrolysis is also faster. pH 7.4 is a good compromise.

-

-

Incubation: Incubate for 1–2 hours at Room Temperature or 4°C overnight.

Phase 4: Quenching & Cleanup

-

Quench: Add Buffer B (Tris or Glycine) to the reaction mix (final conc. 50-100 mM) and incubate for 15 minutes. This reacts with any remaining NHS esters, preventing non-specific binding later.

-

Final Wash: Rinse the surface 3x with PBS to remove unbound proteins.

Quality Control & Characterization

| Metric | Method | Expected Outcome |

| Hydrophilicity | Contact Angle Goniometry | Water contact angle should decrease significantly (e.g., from ~90° on Polystyrene to <40° after PEGylation). |

| Chemical Composition | XPS (X-ray Photoelectron Spectroscopy) | Appearance of C-O-C peak (286.5 eV) indicating PEG; N-C=O peak indicating amide bonds. |

| Protein Density | BCA Assay / Fluorescence | If fluorescent ligand used, quantify intensity vs. control (scrambled PEG). |

| Stability | Incubation in Serum | Minimal protein adsorption (fouling) compared to bare hydrophobic control. |

Troubleshooting & Expert Tips

-

Issue: Low Conjugation Efficiency.

-

Cause: NHS hydrolysis.[6]

-

Fix: The half-life of NHS at pH 7.4 is ~1-2 hours, but at pH 8.5 it is minutes. Ensure you add the ligand immediately after the surface coating step. Do not store the diluted C18-PEG-NHS in aqueous buffer.

-

-

Issue: Cloudiness in Buffer.

-

Cause: C18 tail insolubility.

-

Fix: C18-PEG7 is amphiphilic but can form micelles. Ensure DMSO is present (5-10%) during the coating step. If the solution is cloudy, micelles are forming; this may actually aid in coating some surfaces, but for monolayer formation, a clear dispersion is preferred.

-

-

Issue: High Non-Specific Binding.

-

Cause: Incomplete surface coverage.

-

Fix: Increase the concentration of C18-PEG-NHS during the coating step or perform a "backfill" step with a non-reactive surfactant (e.g., Tween-20) or mPEG-C18 after conjugation.

-

References

-

BOC Sciences. C18-PEG-NHS Ester Product Information & Applications. Retrieved from

-

BroadPharm. Protocol for PEG NHS Ester Labeling.[4] Retrieved from

-

Creative PEGWorks. Amphiphilic PEG Derivatives and C18-PEG-NHS. Retrieved from

-

Vector Laboratories. Bioconjugation with Hydrophilic Linkers (dPEG).[6] Retrieved from [6]

-

National Institutes of Health (NIH). Surface Passivation for Single-molecule Protein Studies. PMC4023758. Retrieved from

Sources

- 1. confluore.com [confluore.com]

- 2. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 4. broadpharm.com [broadpharm.com]

- 5. The influence of polyethylene glycol passivation on the surface plasmon resonance induced photothermal properties of gold nanorods - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 6. vectorlabs.com [vectorlabs.com]

Engineering Pharmacokinetics in ADCs: Surface Modification using C18-PEG7-NHS

Application Note & Protocol Guide

Introduction: The "Hitchhiker" Strategy in ADC Design

The development of Antibody-Drug Conjugates (ADCs) often faces a critical dichotomy: the need for high drug loading (high Drug-Antibody Ratio, DAR) versus the resulting increase in hydrophobicity, which accelerates clearance and induces aggregation.[1]

C18-PEG7-NHS is a heterobifunctional reagent designed to solve these pharmacokinetic (PK) challenges. It combines three functional domains:

-

C18 Lipid Tail (Stearyl): A hydrophobic anchor that binds non-covalently to Serum Albumin (HSA) in vivo.

-

PEG7 Spacer: A discrete, monodisperse polyethylene glycol unit that provides solubility and steric shielding, preventing the hydrophobic C18 tail from inducing antibody aggregation.

-

NHS Ester: An amine-reactive handle for site-specific conjugation to surface Lysines on the antibody.

By conjugating this moiety to an ADC, researchers can engineer an "Albumin Hitchhiking" mechanism. The C18 tail binds to endogenous albumin, significantly increasing the hydrodynamic radius of the ADC and leveraging the neonatal Fc receptor (FcRn) recycling pathway associated with albumin. This results in extended circulation half-life and improved solubility for hydrophobic payloads.

Mechanism of Action

Chemical Conjugation (In Vitro)

The N-hydroxysuccinimide (NHS) ester reacts with primary amines (

Biological Interaction (In Vivo)

Once injected, the exposed C18 fatty acid tail inserts into the hydrophobic binding pockets of Human Serum Albumin (HSA). Since HSA has a half-life of ~19 days in humans, the ADC-Albumin complex evades rapid renal filtration and lysosomal degradation.

Visualization: From Flask to Pharma

The following diagram illustrates the conjugation chemistry and the subsequent biological "hitchhiking" mechanism.

Figure 1: Mechanism of C18-PEG7-NHS conjugation and subsequent in vivo albumin binding.

Critical Experimental Parameters

Before initiating the protocol, the following parameters must be optimized to ensure reproducibility and prevent the "Surfactant Effect" (where the reagent forms micelles rather than reacting).

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous DMSO or DMF | The C18 tail is highly hydrophobic. The reagent will not dissolve in aqueous buffer directly.[3] |

| Buffer System | PBS or Bicarbonate (pH 7.5 – 8.3) | NHS esters require deprotonated amines to react. pH > 8.5 accelerates hydrolysis (deactivation) of the NHS ester.[4][5] |

| Buffer Additives | NO Primary Amines | Tris, Glycine, or Imidazole must be removed via dialysis/desalting, as they will compete with the antibody for the NHS ester. |

| Reagent Excess | 5 – 20 Molar Equivalents | Due to the competing hydrolysis reaction and steric bulk of the C18 tail, a molar excess is required to achieve adequate loading. |

| Mixing Speed | Rapid Vortex / Agitation | Slow mixing can cause local high concentrations of the lipid-PEG, leading to micelle formation or precipitation. |

Protocol: Conjugation of C18-PEG7-NHS to Antibody

Objective: To conjugate C18-PEG7 motifs to surface lysines of an IgG1 antibody while maintaining protein solubility.

Materials Required[2][3][4][5][6][7][8][9][10][11]

-

Antibody: 1–5 mg/mL in PBS (pH 7.4). Ensure no Tris/Glycine is present.[3]

-

Reagent: C18-PEG7-NHS Ester (MW ~800-1000 Da, depending on exact derivative).

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

-

Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.0 (freshly prepared).

-

Quenching Buffer: 1M Tris-HCl, pH 8.0.

-

Purification: Zeba™ Spin Desalting Columns (7K MWCO) or Slide-A-Lyzer™ Dialysis Cassettes.

Step-by-Step Workflow

Phase 1: Preparation

-

Buffer Exchange: If the antibody is in a Tris-based storage buffer, perform a buffer exchange into PBS or Sodium Bicarbonate (pH 8.0) using a desalting column.[2][3]

-

Concentration Check: Adjust antibody concentration to 2–5 mg/mL . Lower concentrations (<1 mg/mL) result in poor conjugation efficiency due to hydrolysis competition.

-

Reagent Solubilization:

Phase 2: Conjugation Reaction

-

Calculation: Calculate the volume of reagent needed for a 10x Molar Excess .

-

Formula:

-

-

Addition: While gently vortexing the antibody solution, slowly add the calculated volume of C18-PEG7-NHS/DMSO.

-

Critical: Do not exceed 10% v/v DMSO in the final mixture to avoid protein denaturation.

-

-

Incubation: Incubate the reaction at Room Temperature for 30–60 minutes or at 4°C for 2 hours .

-

Tip: Continuous gentle rotation is preferred over static incubation to prevent lipid aggregation.

-

Phase 3: Quenching and Purification

-

Quench: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. This reacts with any remaining NHS esters.

-

Purification: Apply the reaction mixture to a pre-equilibrated Desalting Column (e.g., Zeba Spin, 7K MWCO) equilibrated with PBS (pH 7.4).

-

Why: This removes the hydrolyzed C18-PEG7-COOH, free NHS, and organic solvent.

-

Note: Dialysis is less preferred here as the free fatty acid micelles may not dialyze out efficiently compared to column chromatography.

-

Workflow Visualization

Figure 2: Step-by-step conjugation workflow for C18-PEG7-NHS.

Quality Control & Characterization

Validating the conjugation of a lipid tail is more challenging than standard fluorophores due to the lack of distinct UV absorbance by the C18 chain.

| Method | Purpose | Expected Outcome |

| SEC-HPLC | Aggregation Analysis | Critical Step. Ensure the C18 tail has not induced dimerization or high-molecular-weight aggregates. The peak should shift slightly earlier (larger hydrodynamic radius). |

| HIC (Hydrophobic Interaction Chromatography) | Conjugation Verification | The conjugate should have a longer retention time than the naked antibody due to increased surface hydrophobicity from the C18 tail. |

| LC-MS (Q-TOF) | Mass Verification | Deconvoluted mass spectrum should show mass increases corresponding to |

| Albumin Binding Assay | Functional Validation | Incubate conjugate with HSA and run on SEC. A shift to a higher MW complex indicates successful albumin binding. |

Troubleshooting Guide

Problem: Precipitation observed upon adding reagent.

-

Cause: Reagent concentration in DMSO was too high, or DMSO was added too quickly, causing local insolubility (the "oil drop" effect).

-

Solution: Dilute the reagent further in DMSO before addition. Add dropwise while vortexing. Ensure the final DMSO concentration is <10%.

Problem: Low Conjugation Efficiency (Low DAR).

-

Cause: Hydrolysis of NHS ester occurred before reaction with lysine.

-

Solution: Ensure buffers are fresh and pH is not >8.5. Use anhydrous DMSO. Increase molar excess to 20-30x.

Problem: High Aggregation on SEC.

-

Cause: Over-conjugation of hydrophobic C18 tails destabilized the antibody structure.

-

Solution: Reduce molar excess (try 5x or 8x). Ensure the "PEG7" part of the reagent is intact (quality check reagent), as the PEG spacer is essential to mask the C18 hydrophobicity.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The authoritative text on NHS ester chemistry and protocols).

-

Sleep, D., et al. (2013). Albumin-binding strategies for protein half-life extension. Biochimica et Biophysica Acta (BBA) - General Subjects. (Foundational review on fatty acid conjugation for PK).

-

Zorzi, A., et al. (2017). Acylated heptapeptide binds albumin with high affinity and application as tag furnishes long-acting peptides. Nature Communications. (Demonstrates the utility of C18/fatty acid ligands).

-

BroadPharm. (n.d.). PEG-NHS Ester Labeling Protocol. (Specific vendor protocol for PEG-NHS reagents).

-

Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry. (Detailed chemistry guide for amine-reactive crosslinkers).

Sources

Troubleshooting & Optimization

Technical Support Center: Mastering PEGylation with C18-PEG7-NHS

Welcome to the technical support center for C18-PEG7-NHS. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for controlling the degree of PEGylation in your experiments. Here, we move beyond basic protocols to address the nuances and challenges you may encounter, ensuring your success in achieving precise and reproducible results.

I. Foundational Knowledge: Understanding the Reagents and Reaction

Before delving into troubleshooting, a solid understanding of the components and their interactions is crucial.

What is C18-PEG7-NHS and why is it used?

C18-PEG7-NHS is an amphiphilic PEGylation reagent. This means it has both a hydrophobic (water-repelling) C18 alkyl chain and a hydrophilic (water-attracting) polyethylene glycol (PEG) chain with seven repeating units. The N-hydroxysuccinimide (NHS) ester at the end of the PEG chain is a reactive group that specifically targets primary amines (-NH2) on molecules like proteins, peptides, or nanoparticles.[][2] This reaction forms a stable amide bond, covalently attaching the C18-PEG7 moiety.[3]

The unique amphiphilic nature of C18-PEG7-NHS makes it particularly useful for:

-

Improving solubility and bioavailability: The C18 tail can interact with hydrophobic drugs, while the PEG chain enhances water solubility, which is beneficial for drug delivery systems.[][4]

-

Micelle formation: These molecules can self-assemble into micelles in aqueous solutions, encapsulating hydrophobic drugs for targeted delivery.[][2][4]

-

Surface modification of nanoparticles: PEGylation of nanoparticles can improve their stability, reduce immunogenicity, and prolong circulation time in the body.[5][6]

The Chemistry of NHS Ester Reactions

The core of the PEGylation process using C18-PEG7-NHS is the reaction between the NHS ester and a primary amine. This is a nucleophilic acyl substitution reaction.[] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of NHS as a leaving group.[][8]

A critical competing reaction is the hydrolysis of the NHS ester by water, which results in an unreactive carboxylic acid.[9] The rates of both the desired amine reaction and the competing hydrolysis are highly dependent on the reaction pH.[9]

II. Troubleshooting Guide: Gaining Control Over Your PEGylation

This section addresses common issues encountered during PEGylation with C18-PEG7-NHS and provides actionable solutions.

Q1: My PEGylation efficiency is too low. How can I increase the degree of PEGylation?

Several factors can lead to low PEGylation. Let's break them down:

-

Suboptimal pH: For the amine to be an effective nucleophile, it needs to be deprotonated. The optimal pH for NHS ester reactions is typically between 7.0 and 9.0.[3][10][11] However, as the pH increases, the rate of NHS ester hydrolysis also increases, which can reduce the amount of active reagent available.[9][12]

-

Solution: Start with a reaction buffer at pH 7.4-8.0. If the efficiency is still low, you can cautiously increase the pH to 8.5. Be aware that at pH 9.0, the reaction is very fast, but the half-life of the PEG-NHS ester is significantly shorter.[12]

-

-

Incorrect Molar Ratio: The ratio of C18-PEG7-NHS to your target molecule is a critical parameter for controlling the degree of PEGylation.[13]

-

Solution: For initial experiments with proteins at concentrations of 1-10 mg/mL, a 20-fold molar excess of the PEG NHS ester is a good starting point.[14][15] For more dilute solutions, a higher molar excess may be necessary to achieve the same level of modification.[13][14] You may need to perform a series of reactions with varying molar ratios (e.g., 5-fold, 10-fold, 20-fold, 50-fold) to determine the optimal ratio for your specific application.

-

-

Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, leading to significantly lower PEGylation efficiency.[14][16]

-

Reagent Instability: C18-PEG7-NHS is moisture-sensitive.[14][17] The NHS ester group can hydrolyze over time, especially when exposed to moisture, rendering it inactive.[17]

Q2: I'm observing a high degree of PEGylation, leading to loss of protein activity or aggregation. How can I reduce it?

Over-PEGylation can be as problematic as under-PEGylation. Here’s how to tone it down:

-

Reduce the Molar Ratio: This is the most direct way to decrease the degree of PEGylation.

-

Solution: Systematically decrease the molar excess of C18-PEG7-NHS in your reaction. Try ratios such as 10-fold, 5-fold, or even 2-fold to find the sweet spot for your protein.

-

-

Lower the Reaction pH: A lower pH will protonate some of the primary amines, making them less reactive.

-

Solution: Perform the reaction at a pH closer to 7.0-7.2. This will slow down the reaction rate and can help to achieve a lower degree of modification.

-

-

Shorten the Reaction Time: The extent of PEGylation is time-dependent.

-

Solution: Typical reaction times are 30-60 minutes at room temperature or 2 hours on ice.[15] If you are seeing over-PEGylation, try reducing the incubation time. You can perform a time-course experiment (e.g., taking samples at 15, 30, and 60 minutes) to determine the optimal reaction time.

-

-

Lower the Reaction Temperature: Lower temperatures slow down the reaction rate.

-

Solution: If you are currently reacting at room temperature, switch to performing the reaction on ice (approximately 4°C).[15]

-

Q3: How do I remove unreacted C18-PEG7-NHS and byproducts after the reaction?

Proper purification is essential to obtain a clean, well-defined product.

-

Dialysis or Diafiltration: These methods are effective for removing small molecules like unreacted PEG reagent and NHS from protein solutions.

-

Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. It is an excellent method for separating the larger PEGylated product from the smaller unreacted reagents.[18]

-

Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein.[] This change in charge can be exploited to separate PEGylated species from the un-PEGylated protein using IEX.[]

-

Hydrophobic Interaction Chromatography (HIC): The C18 chain of your reagent is hydrophobic. This property can be used to separate PEGylated molecules using HIC.[]

Q4: How can I accurately determine the degree of PEGylation?

Quantifying the number of PEG chains attached to your molecule is crucial for reproducibility and for understanding the structure-activity relationship of your conjugate.

-

Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can determine the molecular weight of the PEGylated product.[20] By comparing the mass of the modified molecule to the unmodified one, you can calculate the number of attached PEG chains.[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to quantitatively determine the degree of PEGylation by comparing the integrals of specific proton signals from the protein and the PEG chains.[21]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate different PEGylated species.[18] By using a detector like a charged aerosol detector (CAD), which does not require a chromophore, you can quantify the amount of PEGylated product.[18][22]

-

Spectroscopic Methods: If the PEG reagent contains a chromophore or a fluorescent tag, UV-Vis or fluorescence spectroscopy can be used to quantify the degree of PEGylation.[20]

III. Experimental Protocols and Data Presentation

General Protocol for Protein PEGylation with C18-PEG7-NHS

-

Buffer Exchange: Ensure your protein solution (1-10 mg/mL) is in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4). If not, perform a buffer exchange using a desalting column or dialysis.[14][16]

-

Prepare C18-PEG7-NHS Solution: Immediately before use, dissolve the C18-PEG7-NHS in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[9][15]

-

Calculate Reagent Volume: Determine the volume of the 10 mM C18-PEG7-NHS stock solution needed to achieve the desired molar excess (e.g., 20-fold).[14][15]

-

Reaction: Add the calculated volume of the C18-PEG7-NHS solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[15]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[15]

-

Quenching (Optional): To stop the reaction, you can add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[9]

-

Purification: Remove unreacted C18-PEG7-NHS and byproducts using dialysis, a desalting column, or chromatography.[15]

Data Presentation: Optimizing Molar Ratio

| Molar Excess of C18-PEG7-NHS | Average Degree of PEGylation (n) | Protein Activity (%) | Aggregation Level |

| 5:1 | 1.2 | 95 | Low |

| 10:1 | 2.5 | 80 | Low |

| 20:1 | 4.8 | 60 | Moderate |

| 50:1 | 7.1 | 35 | High |

This is example data and will vary depending on the specific protein and reaction conditions.

IV. Visualizing the Process

Diagram of the PEGylation Workflow

Caption: A typical workflow for protein PEGylation with C18-PEG7-NHS.

Diagram of the NHS Ester Reaction Mechanism

Caption: The reaction of C18-PEG7-NHS with a primary amine on a protein.

V. References

-

Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. PubMed. [Link]

-

The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters. PubMed. [Link]

-

Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. idosi.org. [Link]

-

Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation. JenKem Technology. [Link]

-

PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. PMC. [Link]

-

Reaction Mechanism of the Synthesis of PEGylated Bovine Lactoferrin... ResearchGate. [Link]

-

Protocol for PEG NHS Reagents. AxisPharm. [Link]

-

PEG-Farnesylthiosalicylate Conjugate as a Nanomicellar Carrier for Delivery of Paclitaxel. PMC. [Link]

-

Analytical Measurement of PEGylated Molecules. Bioconjugate Chemistry. [Link]

-

Stability-Part-2-Biopharmaceuticals-v5.pdf. Specialist Pharmacy Service. [Link]

-

Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles. MedChemComm. [Link]

-

(a) NHS esters compounds react with nucleophiles to release the NHS... ResearchGate. [Link]

-

How Effective is PEGylation as a Stability Enhancement Method? NHSJS. [Link]

-

Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

-

PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics. Nano Letters. [Link]

Sources

- 2. creativepegworks.com [creativepegworks.com]

- 3. PEG NHS ester | BroadPharm [broadpharm.com]

- 4. PEG-Farnesylthiosalicylate Conjugate as a Nanomicellar Carrier for Delivery of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creativepegworks.com [creativepegworks.com]

- 8. glenresearch.com [glenresearch.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. idosi.org [idosi.org]

- 11. precisepeg.com [precisepeg.com]

- 12. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. broadpharm.com [broadpharm.com]

- 15. broadpharm.com [broadpharm.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 20. creativepegworks.com [creativepegworks.com]

- 21. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. documents.thermofisher.com [documents.thermofisher.com]

Validation & Comparative

C18-Peg7-NHS versus SMCC Linkers for Antibody-Drug Conjugates: A Technical Comparison Guide

This guide objectively compares SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) , the industry-standard non-cleavable hydrophobic linker, against C18-Peg7-NHS , an emerging class of amphiphilic, albumin-binding modifiers/linkers.

Executive Summary: The Hydrophobicity vs. Bioavailability Trade-off

In Antibody-Drug Conjugate (ADC) development, the linker dictates not just stability, but the entire pharmacokinetic (PK) profile.[]

-

SMCC represents the "Gold Standard" of physical stability . Its rigid cyclohexane ring provides steric hindrance, preventing premature cleavage in circulation. However, its hydrophobicity can drive aggregation and rapid clearance, particularly with hydrophobic payloads (e.g., PBDs, Maytansinoids).

-

C18-Peg7-NHS represents the "Bioavailability Enhancer" . It is an amphiphilic construct combining a hydrophobic lipid tail (C18) with a hydrophilic spacer (PEG7). It is primarily used to extend half-life (via albumin binding) and mask payload hydrophobicity , solving solubility issues that SMCC cannot address.

| Feature | SMCC Linker | C18-Peg7-NHS (Modifier/Linker) |

| Primary Function | Covalent Drug-Antibody Linking | PK Extension (Albumin Binding) & Solubility |

| Chemistry | Heterobifunctional (NHS + Maleimide) | Homofunctional/Modifier (NHS ester) |

| Hydrophobicity | High (Hydrophobic Cyclohexane) | Amphiphilic (Lipid + PEG) |

| Mechanism | Lysosomal Degradation (Non-cleavable) | Albumin Recycling (FcRn pathway) |

| Aggregation Risk | High (with hydrophobic payloads) | Low (Surfactant-like properties) |

| Standard Use Case | T-DM1 (Kadcyla®) generics | Half-life extension, Micellar ADCs |

Mechanistic Architecture

SMCC: The Rigid Stabilizer

SMCC contains an NHS ester (amine-reactive) and a maleimide group (thiol-reactive) separated by a cyclohexane ring.

-

Mechanism: The cyclohexane ring stabilizes the maleimide-thiol bond against retro-Michael addition reactions in plasma, a common failure point for linear alkyl maleimides.

-

Release: The linker is non-cleavable . The ADC must be internalized and degraded in the lysosome, releasing the payload attached to the linker and a lysine residue (e.g., Lys-SMCC-DM1).

C18-Peg7-NHS: The Amphiphilic Modulator

This reagent consists of an N-hydroxysuccinimide (NHS) ester, a 7-unit Polyethylene Glycol (PEG) spacer, and an 18-carbon alkyl chain (Stearyl).

-

Mechanism:

-

Solubility: The PEG7 spacer forms a hydration shell, reducing aggregation of hydrophobic ADCs.

-

Half-Life Extension: The C18 tail binds non-covalently to Serum Albumin in the blood. Albumin is recycled via the FcRn receptor, dragging the conjugated ADC along with it, significantly prolonging circulation time.

-

-

Application: It is often used as a surface modifier alongside a drug linker, or as a "terminating" linker for hydrophobic drugs that can partition into the C18 micelle.

Visualization: Structural & Functional Pathways

Figure 1: Comparative mechanism of action. SMCC focuses on intracellular delivery via lysosomal degradation, while C18-Peg7 focuses on extracellular stabilization and half-life extension via albumin binding.

Physicochemical Performance Comparison

Solubility and Aggregation

-

SMCC: When conjugated with hydrophobic payloads (e.g., MMAE, DM1), SMCC ADCs often precipitate or form high-molecular-weight aggregates (HMWS). This limits the Drug-to-Antibody Ratio (DAR) to ~3-4.

-

C18-Peg7: The PEG7 unit acts as a "shield," masking the hydrophobicity of the C18 tail or adjacent payloads. This allows for higher DARs (up to 8) without compromising solubility.

Pharmacokinetics (PK)

-